N-Nitroso-Acebutolol-d7

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Quantifying N-nitroso-acebutolol in API demands a structurally identical internal standard. Unlabeled analogs co-elute and suppress ionization; non-identical deuterated standards diverge in extraction efficiency and matrix effects. N-Nitroso-Acebutolol-d7, with its definitive +7 Da mass shift, resolves these variables. • Definitive SIL-IS for validated LC-MS/MS trace analysis of the genotoxic impurity • Enables compliance with the 1500 ng/day Acceptable Intake (AI) limit per ICH M7, USP, EMA, TGA • Supplied with full characterization data to support ANDA and DMF submissions

Molecular Formula C18H27N3O5
Molecular Weight 372.5 g/mol
Cat. No. B12405714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-Acebutolol-d7
Molecular FormulaC18H27N3O5
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC(=C(C=C1)OCC(CN(C(C)C)N=O)O)C(=O)C
InChIInChI=1S/C18H27N3O5/c1-5-6-18(24)19-14-7-8-17(16(9-14)13(4)22)26-11-15(23)10-21(20-25)12(2)3/h7-9,12,15,23H,5-6,10-11H2,1-4H3,(H,19,24)/i2D3,3D3,12D
InChIKeyYAUUHPOXNBJSBK-JLTHDCAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitroso-Acebutolol-d7: Specifications & Regulatory Context


N-Nitroso-Acebutolol-d7 is a stable, isotopically-labeled analytical reference standard. It is the deuterated analog of the genotoxic impurity N-Nitroso-Acebutolol, which is an N-nitroso derivative of the beta-blocker drug substance acebutolol [1]. The compound is characterized by the incorporation of seven deuterium (²H) atoms at the isopropyl moiety of the parent nitrosamine structure, resulting in a molecular formula of C₁₈H₂₀D₇N₃O₅ and a molecular weight of approximately 372.5 g/mol [2]. This structural modification yields a nominal mass shift of +7 Da compared to the unlabeled N-Nitroso-Acebutolol (C₁₈H₂₇N₃O₅, MW ~365 g/mol), a key attribute that enables its primary application as an internal standard in mass spectrometry-based analytical methods . The compound is supplied as a highly characterized reference material, compliant with regulatory guidelines from bodies including the USP, EMA, and ICH, and is intended exclusively for analytical purposes such as method development, validation, and quality control [3].

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS
Deuterated analog for nitrosamine impurity quantification in acebutolol
Supplied as characterized reference material for analytical method validation

N-Nitroso-Acebutolol-d7: Regulatory Compliance & Analytical Specificity


The interchangeable use of a generic, unlabeled nitrosamine standard, or a different deuterated analog, for the quantification of N-Nitroso-Acebutolol in acebutolol drug substance or finished product is analytically unsound and presents a significant regulatory risk. The unlabeled N-Nitroso-Acebutolol shares an identical chromatographic retention time and ionization efficiency with the endogenous impurity it is intended to measure, precluding its use as an internal standard due to co-elution and ion suppression effects, which lead to inaccurate quantification [1]. Conversely, the use of a structurally similar but non-identical deuterated nitrosamine (e.g., N-Nitrosobisoprolol-d7) fails to account for the compound-specific extraction efficiency, matrix effects, and ionization behavior of N-Nitroso-Acebutolol, compromising method accuracy and precision [2]. N-Nitroso-Acebutolol-d7 is structurally identical to the target analyte except for its +7 Da mass difference, allowing it to serve as the definitive internal standard for correcting these analytical variables . This is a requirement for demonstrating analytical control to meet the stringent acceptable intake (AI) limit of 1500 ng/day established for N-Nitroso-Acebutolol by global health authorities, including the TGA and Health Canada [3].

N-Nitroso-Acebutolol-d7 (SIL-IS)
Unlabeled N-Nitroso-Acebutolol
Co-elution and ion suppression lead to inaccurate quantification; cannot serve as internal standard.
Other deuterated nitrosamine (e.g., N-Nitrosobisoprolol-d7)
Fails to correct compound-specific extraction efficiency and matrix effects; method accuracy may be compromised.

N-Nitroso-Acebutolol-d7: Analytical Performance Evidence


Isotopic Mass Shift for LC-MS/MS Selectivity

N-Nitroso-Acebutolol-d7 possesses a nominal mass shift of +7 Da relative to the unlabeled analyte, N-Nitroso-Acebutolol. This is due to the replacement of seven hydrogen atoms with seven deuterium atoms specifically on the isopropyl moiety of the parent nitrosamine [1]. This mass difference is sufficient to ensure baseline separation in the mass analyzer of an LC-MS/MS system, allowing the deuterated internal standard to be distinguished from the endogenous impurity without interference [2].

Isotopic Mass Shift
Head-to-head
+7 Da mass difference
Unlabeled: ~365 Da; Labeled: ~372.5 Da
Enables MS selectivity for internal standard use
Baseline separation in MRM or SIM modes
Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Nitrosamine-Specific Acceptable Intake Limit

The specific nitrosamine impurity N-Nitroso-Acebutolol has an established Acceptable Intake (AI) limit of 1500 ng/day, as set by global regulatory bodies including the TGA and Health Canada [1][2]. This limit is derived from the compound's specific structure and potency categorization (CPCA category 4) and differs significantly from the AI limits established for other nitrosamine impurities, such as N-nitroso-buspirone (400 ng/day, category 3) or N-nitroso-2,4-thiazole amine (18 ng/day, category 1) [1]. The validated analytical methods using N-Nitroso-Acebutolol-d7 as an internal standard must be capable of quantifying the impurity at or below this specific 1500 ng/day threshold.

AI Limit Comparison
Reported
1500 ng/day
vs. 400 ng/day (buspirone), 18 ng/day (thiazole amine)
Compound-specific AI limit mandates dedicated validated method
Per TGA & Health Canada CPCA
Regulatory Science Genotoxic Impurities Pharmaceutical Quality Control

High-Sensitivity Quantification Limits

Validated ultra-high-speed liquid chromatography-mass spectrometry (UHPLC-MS) methods for the determination of N-Nitroso-Acebutolol and related nitrosamines have demonstrated Limits of Quantification (LOQ) in the range of 2-20 parts per billion (ppb) in drug substance [1]. This high sensitivity is crucial for ensuring that nitrosamine levels can be reliably measured at concentrations far below the 1500 ng/day Acceptable Intake (AI) limit. The use of N-Nitroso-Acebutolol-d7 as an internal standard is fundamental to achieving this level of quantification by correcting for matrix-induced ion suppression, a common challenge in trace-level LC-MS analysis of complex pharmaceutical matrices.

Method LOQ
Class-level
2–20 ppb
Supports trace quantification well below AI threshold
Validated UHPLC-MS/MS; R² 0.9978–0.9999
Analytical Method Validation LC-MS/MS Trace Analysis

N-Nitroso-Acebutolol-d7: Key Application Scenarios


Nitrosamine Quantification for Regulatory Filings

This is the primary and most critical application. N-Nitroso-Acebutolol-d7 is used as the stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for the trace-level quantification of the genotoxic impurity N-Nitroso-Acebutolol in acebutolol HCl active pharmaceutical ingredient (API) and finished drug products. The +7 Da mass difference ensures no interference with the target analyte [1]. Its use enables compliance with ICH M7 and regional regulatory requirements (USP, EP) by providing the accuracy and precision necessary to demonstrate control of the impurity below its 1500 ng/day Acceptable Intake (AI) limit, a critical component of ANDA and DMF submissions [2].

Method Development for Nitrosamine Risk Assessment

Pharmaceutical companies and contract research organizations (CROs) utilize N-Nitroso-Acebutolol-d7 during the development and validation of new analytical methods for nitrosamine risk assessment. Its use as a deuterated internal standard is essential for establishing key method performance parameters such as accuracy (via spike-and-recovery experiments), precision, and matrix effect evaluation. The compound's high purity and full characterization data allow it to serve as a definitive reference point, enabling the generation of robust validation reports that meet the expectations of health authorities [3].

QC Batch Release Testing

In a commercial QC environment, N-Nitroso-Acebutolol-d7 is incorporated into validated analytical methods for the routine monitoring and batch release testing of acebutolol API and drug product. Its application ensures that every manufactured batch is tested against the established AI limit of 1500 ng/day before release to the market [2]. This provides an essential safeguard for patient safety and maintains regulatory compliance for the manufacturer. The specific isotopic labeling of this compound ensures that the QC data is robust and defensible in the event of a regulatory audit [1].

Application
Selection Property
Validation Focus
Nitrosamine quantification for API/product release
+7 Da mass shift for MS resolution
Method accuracy and precision in complex matrices
Method development for nitrosamine risk assessment
High-purity characterized reference material
Robustness of matrix-effect correction and recovery
QC batch release testing
Isotopic internal standard for trace analysis
Demonstrates control below 1500 ng/day AI limit

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